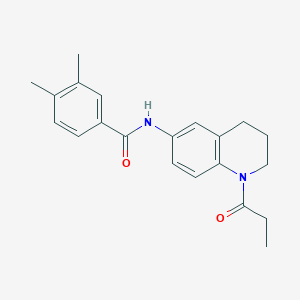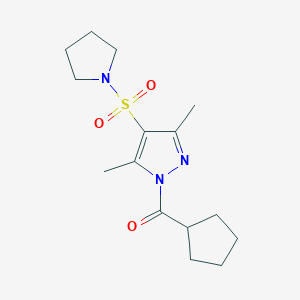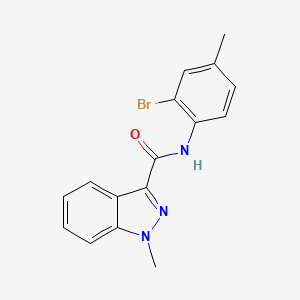![molecular formula C22H20N2O4 B6499859 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896601-31-3](/img/structure/B6499859.png)
2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CFP) is a small molecule that has been studied for its potential applications in drug research and development. CFP is a heterocyclic compound that has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CFP has been studied for its ability to modulate the activity of various enzymes and receptors, and its potential to be used in the development of novel therapeutic agents.
Scientific Research Applications
2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential applications in drug research and development. 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to modulate the activity of various enzymes and receptors, and its potential to be used in the development of novel therapeutic agents has been explored. 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been examined for its potential to be used in the development of anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs. Additionally, 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential to be used in the development of anti-fungal drugs, anti-bacterial drugs, and anti-parasitic drugs.
Mechanism of Action
2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to interact with various enzymes and receptors, and its mechanism of action is not fully understood. However, it has been suggested that 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione may act as an agonist or an antagonist at certain receptors, and that it may modulate the activity of certain enzymes. Additionally, 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione may bind to certain proteins, resulting in the inhibition or activation of certain pathways.
Biochemical and Physiological Effects
2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to have a variety of biochemical and physiological effects. 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to modulate the activity of various enzymes and receptors, and its potential to be used in the development of novel therapeutic agents has been explored. Additionally, 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Advantages and Limitations for Lab Experiments
The use of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments has several advantages. 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a small molecule that is relatively easy to synthesize, and it has been found to interact with various enzymes and receptors. Additionally, 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various diseases and disorders. However, there are some limitations to the use of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments. 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
The potential applications of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione in drug research and development are still being explored. Future research may focus on the development of novel therapeutic agents based on 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione, as well as the development of more efficient methods for synthesizing 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione. Additionally, future research may focus on the mechanism of action of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione, as well as the potential applications of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione in the treatment of various diseases and disorders. Finally, future research may focus on the potential of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione to be used in the development of novel drugs for the treatment of cancer, inflammation, and other diseases.
Synthesis Methods
2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can be synthesized using a variety of methods, including the use of various catalysts and reagents. The most common method for synthesizing 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst, a boronic acid, and a boronic acid ester. The reaction takes place in the presence of an organic solvent, such as dimethylformamide, and is typically conducted at a temperature of 80 °C. The reaction results in the formation of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione and a variety of other products, depending on the reaction conditions.
properties
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-19-16-10-4-5-11-17(16)28-21-18(19)22(26)24(13-15-9-6-12-27-15)20(23-21)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMZLGKMNYJCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ylsulfanyl}ethan-1-ol](/img/structure/B6499835.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6499843.png)
![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)


![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)